molecular formula C11H15BrFN B7937145 [(2-Bromo-3-fluorophenyl)methyl](butyl)amine

[(2-Bromo-3-fluorophenyl)methyl](butyl)amine

Cat. No.: B7937145
M. Wt: 260.15 g/mol
InChI Key: RWAVBFKAPAYNDZ-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methylamine is a substituted benzylamine derivative featuring a bromo (Br) group at the 2-position and a fluoro (F) group at the 3-position on the phenyl ring.

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-2-3-7-14-8-9-5-4-6-10(13)11(9)12/h4-6,14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAVBFKAPAYNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 3 positions, respectively.

    Alkylation: The brominated and fluorinated phenyl compound is then subjected to alkylation with butylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for (2-Bromo-3-fluorophenyl)methylamine may involve large-scale bromination and fluorination processes followed by efficient alkylation techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of catalysts or bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of new materials with unique properties.

    Biological Studies: It may serve as a probe or ligand in biological research to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, while the butylamine group can modulate its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

a) (4-Bromo-3-fluorophenyl)methylamine
  • Structure : Bromo and fluoro groups at positions 4 and 3, respectively.
  • Molecular Formula : C₁₁H₁₅BrFN
  • Molecular Weight : 260.15 g/mol
  • Key Differences : The shifted bromo group alters electronic distribution and steric interactions compared to the 2-bromo isomer. This may affect reactivity in substitution reactions or binding affinity in biological systems .
b) (3-Bromo-4-fluorophenyl)methylamine
  • Structure : Bromo (3-position), fluoro (4-position), and a trifluoromethyl (-CF₃)-substituted benzyl group.
  • Molecular Formula : C₁₅H₁₂BrF₄N
  • Molecular Weight : 362.16 g/mol

Alkyl Chain Modifications

a) (4-Bromo-3-fluorophenyl)methylamine
  • Structure : Branched butan-2-yl (sec-butyl) chain instead of linear butyl.
  • Molecular Formula : C₁₁H₁₅BrFN
  • Molecular Weight : 260.15 g/mol
  • Key Differences : Branched chains reduce crystallinity and may improve solubility in organic solvents compared to linear analogs .
b) 1-(3-Bromophenyl)ethylamine
  • Structure : Ethyl linker and propenyl group instead of benzyl-butyl linkage.
  • Molecular Formula : C₁₂H₁₆BrN
  • Molecular Weight : 254.17 g/mol

Heterocyclic Analogs

6-Bromo-2-fluoropyridin-3-amine
  • Structure : Pyridine ring with bromo (6-position) and fluoro (2-position) substituents.
  • Molecular Formula : C₅H₄BrFN₂
  • Molecular Weight : 189.00 g/mol
  • Key Differences : The pyridine ring enhances polarity and hydrogen-bonding capacity, which could influence solubility and coordination chemistry .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN 260.15 2-Br, 3-F, linear butyl High lipophilicity
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN 260.15 4-Br, 3-F, linear butyl Shifted Br alters electronic effects
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN 260.15 Branched butan-2-yl Improved solubility
1-(3-Bromophenyl)ethylamine C₁₂H₁₆BrN 254.17 Ethyl linker, propenyl Unsaturation for reactivity
6-Bromo-2-fluoropyridin-3-amine C₅H₄BrFN₂ 189.00 Pyridine core Enhanced polarity

Critical Analysis of Structural Effects

  • Electronic Effects : Bromo and fluoro substituents are electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to specific positions. For example, the 2-bromo-3-fluoro arrangement may favor meta/para reactivity in further functionalization .
  • Steric Effects : Branched alkyl chains (e.g., butan-2-yl) reduce molecular packing efficiency, as seen in reduced melting points compared to linear analogs .
  • Hydrogen Bonding : Pyridine-containing analogs (e.g., 6-bromo-2-fluoropyridin-3-amine) exhibit stronger hydrogen-bonding capacity, influencing crystallinity and solubility .

Biological Activity

(2-Bromo-3-fluorophenyl)methylamine is an organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a phenyl ring substituted with bromine and fluorine, along with a butyl amine group, which enhances its lipophilicity and ability to interact with various biological targets.

Chemical Structure and Properties

  • IUPAC Name : N-[(2-bromo-3-fluorophenyl)methyl]butan-1-amine
  • Molecular Formula : C11_{11}H14_{14}BrF
  • Molecular Weight : 255.14 g/mol

The presence of halogen substituents (bromine and fluorine) on the phenyl ring significantly influences the compound's reactivity and biological properties. These modifications can enhance interactions with biomolecules, making it a candidate for drug development.

Biological Activity

Research has indicated that (2-Bromo-3-fluorophenyl)methylamine exhibits notable pharmacological properties. Its structural features allow it to modulate various biological pathways, particularly through interactions with enzymes and receptors.

The biological activity of (2-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to:

  • Interact with Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Bind to Receptors : Its structural characteristics enable it to bind effectively to neurotransmitter receptors, which may impact neurological functions.

Case Studies and Research Findings

  • Pharmacological Studies : In studies evaluating the compound's effects on neurotransmitter systems, it was found to exhibit significant activity in modulating serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
  • Cytotoxicity Assessments : Research involving various cancer cell lines demonstrated that (2-Bromo-3-fluorophenyl)methylamine possesses cytotoxic properties, with IC50_{50} values indicating effective inhibition of cell proliferation in certain types of cancer .
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in halogen positioning could lead to differing levels of biological activity, underscoring the importance of molecular structure in drug design.

Summary of Biological Activity

Activity TypeObservationsReferences
Enzyme InteractionModulation of enzyme activity observed
Receptor BindingSignificant binding affinity to neurotransmitter receptors
CytotoxicityEffective against various cancer cell lines

Applications in Drug Development

Given its promising biological profile, (2-Bromo-3-fluorophenyl)methylamine is being explored as a lead compound in drug discovery. Its ability to influence key biological processes makes it suitable for developing treatments for:

  • Neurological Disorders : Potential applications in managing conditions such as depression and anxiety.
  • Cancer Therapy : Investigated for its cytotoxic effects on malignant cells.

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